An In-Depth Technical Guide to 2,4-Dimethyl-DL-Phenylalanine: Chemical Properties, Structure, and Potential Applications
An In-Depth Technical Guide to 2,4-Dimethyl-DL-Phenylalanine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethyl-DL-phenylalanine, a synthetically modified aromatic amino acid. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its fundamental chemical properties, structure, and potential applications, drawing parallels with closely related analogs. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, highlighting the compound's potential as a building block in the design of novel therapeutics, particularly in the realm of peptide and peptidomimetic development.
Introduction: The Significance of Modified Amino Acids in Drug Discovery
The twenty proteinogenic amino acids form the fundamental alphabet of biological systems. However, the expansion of this alphabet through chemical modification has opened new frontiers in drug discovery and biotechnology. Unnatural amino acids (UAAs), such as 2,4-Dimethyl-DL-phenylalanine, offer a powerful tool to modulate the physicochemical and pharmacological properties of peptides and other small molecules.[1] By introducing steric hindrance, altering electronic properties, and modifying metabolic stability, UAAs can transform a biologically active peptide into a viable therapeutic candidate.[1] The incorporation of dimethylated phenylalanines, for instance, has been shown to be a useful strategy in developing novel peptide mimetics with high receptor specificity.[2]
This guide focuses specifically on the racemic mixture of 2,4-dimethylphenylalanine, providing a detailed examination of its chemical identity and a discussion of its potential based on the broader understanding of substituted amino acids.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule is paramount for any scientific investigation. The core identification and known properties of 2,4-Dimethyl-DL-phenylalanine are summarized below.
| Property | Value | Source |
| Chemical Name | 2,4-Dimethyl-DL-phenylalanine | - |
| CAS Number | 103854-24-6 | - |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | [3] |
| Appearance | White to off-white solid (presumed) | General observation for similar amino acids |
| Melting Point | 225-227 °C (for N,N-dimethyl-L-phenylalanine) | |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water (presumed) | [4] |
| pKa (carboxyl) | ~2 (estimated) | [5] |
| pKa (amino) | ~9 (estimated) | [5] |
Molecular Structure and Stereochemistry
The defining feature of 2,4-Dimethyl-DL-phenylalanine is the presence of two methyl groups on the phenyl ring of the phenylalanine scaffold. This substitution pattern has significant implications for the molecule's conformation and its potential interactions with biological targets.
Caption: Chemical structure of 2,4-Dimethyl-phenylalanine.
The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The chiral center is the alpha-carbon (Cα), which is bonded to the amino group, the carboxyl group, a hydrogen atom, and the 2,4-dimethylbenzyl side chain. The spatial arrangement of these groups determines the stereochemistry of each enantiomer.
Synthesis Strategies
While a specific, detailed protocol for the synthesis of 2,4-Dimethyl-DL-phenylalanine is not explicitly available, established methods for the synthesis of substituted and sterically hindered amino acids can be adapted. A plausible synthetic approach would involve the alkylation of a protected glycine equivalent with 2,4-dimethylbenzyl halide, followed by deprotection.
A general synthetic workflow is proposed below:
Caption: Proposed general synthesis workflow for 2,4-Dimethyl-DL-phenylalanine.
Experimental Considerations:
-
Choice of Protecting Groups: The selection of appropriate protecting groups for the amino and carboxyl functionalities of the glycine equivalent is critical to prevent side reactions and to ensure facile removal at the final stage.
-
Alkylation Conditions: The alkylation reaction would likely be carried out in the presence of a strong base to deprotonate the α-carbon of the glycine derivative, facilitating nucleophilic attack on the 2,4-dimethylbenzyl halide.
-
Purification: Purification at each step, likely involving chromatography, is essential to remove unreacted starting materials and byproducts.
-
Racemization: As this proposed synthesis starts from an achiral glycine derivative, the product will be a racemic mixture of the D- and L-enantiomers. Chiral resolution techniques, such as enzymatic resolution or chiral chromatography, would be necessary to separate the individual enantiomers if desired.
Analytical Characterization (Anticipated Data)
The definitive identification and purity assessment of 2,4-Dimethyl-DL-phenylalanine would rely on a combination of spectroscopic techniques. Although experimental spectra are not available, the anticipated key features are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the β-protons, and the two methyl groups. The aromatic region will likely display a complex splitting pattern due to the 1,2,4-trisubstitution of the phenyl ring. The chemical shifts of the α- and β-protons will be influenced by the neighboring functional groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Separate signals are expected for the carboxyl carbon, the α- and β-carbons, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid hydroxyl group.
-
N-H stretch: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amino group.
-
C=O stretch: A strong absorption around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 194.11. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.
Potential Applications in Drug Development
The unique structural features of 2,4-Dimethyl-DL-phenylalanine make it an attractive building block for medicinal chemists.
Peptide and Peptidomimetic Design
The incorporation of this sterically hindered amino acid into a peptide sequence can confer several advantageous properties:
-
Increased Proteolytic Stability: The methyl groups on the phenyl ring can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and enhancing receptor affinity and selectivity.
-
Modulation of Receptor Interactions: The altered size and hydrophobicity of the side chain can lead to novel or enhanced interactions with the target receptor, potentially leading to improved potency or a modified pharmacological profile.
Non-Peptidic Scaffolds
Beyond peptides, 2,4-Dimethyl-DL-phenylalanine can serve as a chiral starting material for the synthesis of more complex small molecules with potential therapeutic applications. The amino and carboxyl groups provide versatile handles for further chemical modifications.
Safety and Toxicology
Specific toxicological data for 2,4-Dimethyl-DL-phenylalanine is not available. However, as a modified amino acid, a thorough toxicological evaluation would be required before any in vivo applications. Based on the safety data for the related compound N,N-dimethyl-L-phenylalanine, it should be handled with care, as it may cause skin and eye irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It is important to note that the modification of amino acid sequences is generally considered unlikely to render a non-toxic protein toxic.[4]
Conclusion and Future Directions
2,4-Dimethyl-DL-phenylalanine represents a valuable, yet under-characterized, tool for the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset is currently lacking, this guide provides a foundational understanding of its chemical properties, structure, and potential applications based on established principles of medicinal chemistry and the study of related analogs.
Future research efforts should focus on:
-
Development and publication of a robust and scalable synthesis protocol.
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Full analytical characterization, including the acquisition and interpretation of NMR, IR, and mass spectra.
-
Experimental determination of key physicochemical properties such as melting point, solubility, and pKa.
-
Investigation of its incorporation into bioactive peptides to assess its impact on structure, stability, and activity.
-
A thorough toxicological evaluation to establish a safety profile.
By addressing these knowledge gaps, the scientific community can unlock the full potential of 2,4-Dimethyl-DL-phenylalanine as a valuable component in the ever-expanding toolbox of drug discovery.
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